Isosorbide-13C6 5-Mononitrate
CAS No.: 1217604-00-6
Cat. No.: VC0196626
Molecular Formula: 13C6H9NO6
Molecular Weight: 197.07
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217604-00-6 |
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Molecular Formula | 13C6H9NO6 |
Molecular Weight | 197.07 |
IUPAC Name | [(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate |
Standard InChI | InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
SMILES | C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O |
Appearance | Light Yellowish Green Solid |
Introduction
Chemical Identity and Structure
Basic Information
Isosorbide-13C6 5-Mononitrate is an isotopically labeled variant of isosorbide 5-mononitrate, featuring six carbon-13 atoms in its molecular structure. The compound is registered in the PubChem database with CID 46782002 and possesses a molecular formula of C6H9NO6 . The exact molecular weight of the compound is 197.10 g/mol, as computed by PubChem 2.1 . The compound was first entered into the PubChem database on July 26, 2010, with the most recent modifications dated March 29, 2025 .
Structural Characteristics
Isosorbide-13C6 5-Mononitrate possesses a bicyclic structure consisting of two fused furan rings with specific stereochemistry. The full chemical name, which reflects its detailed structure, is [(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano3,2-bfuran-6-yl] nitrate . This nomenclature highlights the stereochemistry and the positions of the 13C-labeled carbon atoms within the furanofuran skeletal structure.
Identifiers and Synonyms
The compound is known by several synonyms in scientific literature and commercial listings:
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Isosorbide-13C6 5-Mononitrate
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Isosorbide mononitrate-13C6
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Isosorbide-13C6 5-Mononitrate, 90%
Its CAS number is 1217604-00-6, and it is also identified in various databases including DSSTox (DTXSID70675981) and Wikidata (Q82598760) .
Analytical Applications
Role as Internal Standard
Isosorbide-13C6 5-Mononitrate serves as a critical internal standard in bioanalytical methods, particularly in the quantification of isosorbide nitrates and their metabolites in human plasma and other biological matrices . The isotopic labeling with carbon-13 provides mass spectrometric distinction from the non-labeled analyte while maintaining nearly identical chemical behavior, making it ideal for accurate quantification in complex biological samples.
LC-MS/MS Method Integration
The compound is extensively utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic studies and bioequivalence assessments of isosorbide nitrate formulations . In these analytical protocols, Isosorbide-13C6 5-Mononitrate is often employed alongside other isotopically labeled standards such as Isosorbide-13C6 dinitrate and Isosorbide-13C6 2-mononitrate to enable simultaneous quantification of the parent drug and its metabolites .
Mass Spectrometric Parameters
In mass spectrometric analysis, Isosorbide-13C6 5-Mononitrate exhibits distinctive fragmentation patterns that facilitate its identification and quantification. The reaction monitoring ion pair used for this compound in multiple reaction monitoring (MRM) mode is m/z 256.4 → m/z 59.0 . This specific transition is utilized to monitor the compound during LC-MS/MS analysis, ensuring selective detection even in complex biological matrices.
Pharmaceutical Research Applications
Pharmacokinetic Studies
Isosorbide-13C6 5-Mononitrate plays a pivotal role in pharmacokinetic studies of isosorbide nitrate formulations. Researchers have developed validated bioanalytical methods incorporating this internal standard to simultaneously quantify isosorbide dinitrate and its metabolites, isosorbide 2-mononitrate and isosorbide 5-mononitrate, in human plasma . These methods enable the generation of critical pharmacokinetic data for bioequivalence studies of generic formulations.
Method Development and Validation
Recent research has focused on developing increasingly sensitive and selective methods for the simultaneous determination of isosorbide nitrates and their metabolites. One notable advancement is the development of an LC-MS/MS method that achieves baseline separation of the isomeric metabolites (2-ISMN and 5-ISMN) while maintaining high sensitivity . This method employs Isosorbide-13C6 5-Mononitrate as an internal standard at concentrations typically ranging from 10 to 50 ng/mL in working solutions .
Methodological Advancements
Simultaneous Quantification Methods
Recent methodological advancements have enabled the simultaneous determination of isosorbide dinitrate and its metabolites using Isosorbide-13C6 5-Mononitrate as an internal standard. One notable approach employs a liquid-liquid extraction method that eliminates matrix interference and achieves baseline separation of the isomeric mononitrates . This method demonstrates high sensitivity, with lower limits of quantification reaching 0.1 ng/mL for 5-isosorbide mononitrate, representing a significant improvement over previous techniques .
Chromatographic Separation
Researchers have optimized chromatographic conditions to achieve effective separation of isosorbide nitrates and their metabolites. In one documented application, separation was achieved using a Gemini C18 stationary phase with gradient elution . Under these conditions, Isosorbide-13C6 5-Mononitrate typically elutes at approximately 7.50 minutes, providing adequate separation from other analytes and internal standards in the mixture .
Mass Spectrometric Detection
Advanced mass spectrometric techniques enhance the detection and quantification of Isosorbide-13C6 5-Mononitrate. Negative ion acetate-adduct multiple reaction monitoring (MRM) mode has been employed for simultaneous monitoring of isosorbide nitrates and their respective internal standards . This approach provides high selectivity and sensitivity, crucial for accurate quantification in complex biological matrices.
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